molecular formula C8H12ClNO B2963221 2-methoxy-N-methylaniline hydrochloride CAS No. 10541-34-1

2-methoxy-N-methylaniline hydrochloride

Cat. No. B2963221
CAS RN: 10541-34-1
M. Wt: 173.64
InChI Key: TYZPLIHCUGANIV-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylaniline hydrochloride is an aromatic amine . It is used in various applications, including as a contaminant in commercial hair dye samples .


Synthesis Analysis

The synthesis of anilines, such as 2-methoxy-N-methylaniline hydrochloride, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .


Molecular Structure Analysis

The molecular formula of 2-methoxy-N-methylaniline hydrochloride is C8H11NO . It has a molecular weight of 137.18 .


Physical And Chemical Properties Analysis

2-Methoxy-N-methylaniline hydrochloride has a melting point of 30-34 °C . Its density is predicted to be 1.032±0.06 g/cm3 .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, revealing the complex metabolic pathways that involve compounds structurally related to 2-methoxy-N-methylaniline hydrochloride. This research highlights the carcinogenic potential of certain herbicides and their metabolic activation, which is critical for understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Electropolymerization of 2-Methoxyaniline

Viva et al. (2002) investigate the electropolymerization of 2-methoxyaniline, which provides insights into the creation of redox-type polymers at low monomer concentrations. This study offers valuable information on polymerization kinetics and the effect of phenazine insertion, which is relevant to the development of conductive polymers and materials science (Viva, Andrade, Florit, & Molina, 2002).

Polymerization at the Gas/Solution Interface

Mazur and Frydrychewicz (2007) report on the chemical polymerization of 2-methoxyaniline at the air/aqueous solution interface. This research emphasizes the unique polymerization behavior and the formation of hemispherical polymeric microstructures, which are of interest in the fabrication of advanced materials and coatings (Mazur & Frydrychewicz, 2007).

Polyaniline Doped by Benzoic Acid and Substituted Benzoic Acid

Amarnath and Palaniappan (2005) explore the doping of polyaniline with benzoic acid and its derivatives, including 2-methoxybenzoic acid. This study contributes to the understanding of how different dopants affect the conductivity and properties of polyaniline, which is crucial for its applications in electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Interaction of Methoxychlor and Related Compounds with Estrogen and Androgen Receptors

Gaido et al. (2000) examine the interactions between methoxychlor metabolites and hormone receptors, which shed light on the endocrine-disrupting potential of environmental pollutants. This study provides a foundation for assessing the health risks associated with exposure to such compounds (Gaido, Maness, McDonnell, Dehal, Kupfer, & Safe, 2000).

Safety and Hazards

2-Methoxy-N-methylaniline hydrochloride is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h3-6,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZPLIHCUGANIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methylaniline hydrochloride

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